REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].[C:7]([C:9]1[CH:14]=[CH:13][C:12](/[CH:15]=C/C(OC(C)(C)C)=O)=[C:11]([O:24][CH3:25])[CH:10]=1)#[N:8].[OH2:26]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O.C1COCC1.[Os](=O)(=O)(=O)=O>[CH:15]([C:12]1[CH:13]=[CH:14][C:9]([C:7]#[N:8])=[CH:10][C:11]=1[O:24][CH3:25])=[O:26] |f:0.1,4.5,6.7|
|
Name
|
|
Quantity
|
79 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(C=C1)/C=C/C(=O)OC(C)(C)C)OC
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O.C1CCOC1
|
Name
|
|
Quantity
|
207 mg
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at RT for a further 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 30° C
|
Type
|
FILTRATION
|
Details
|
the mixture is then filtered
|
Type
|
DISSOLUTION
|
Details
|
The remaining solid is dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
the solution is washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
STIRRING
|
Details
|
The residue is stirred with petroleum ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |